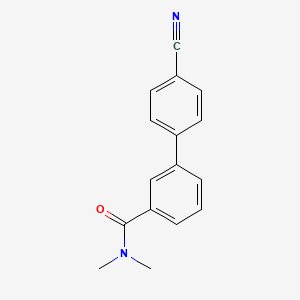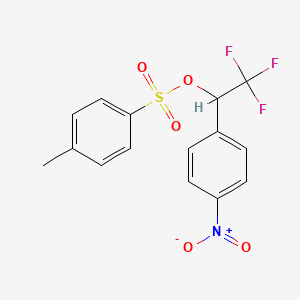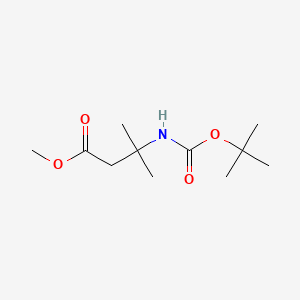
Impureza Y de Pidotimod
Descripción general
Descripción
Pidotimod Impurity Y is a degradation product or impurity associated with the synthetic immunomodulatory drug Pidotimod. Pidotimod is a synthetic dipeptide known for its immunostimulant properties, primarily used to enhance the immune response in patients with respiratory tract infections . Impurities like Pidotimod Impurity Y are often studied to understand the stability, efficacy, and safety of the parent drug.
Aplicaciones Científicas De Investigación
Pidotimod Impurity Y has several scientific research applications, including:
Chemistry: Studying the impurity helps in understanding the stability and degradation pathways of Pidotimod, which is crucial for developing more stable formulations.
Biology: Research on the impurity can provide insights into its biological activity and potential effects on the immune system.
Medicine: Understanding the impurity’s effects can help in assessing the safety and efficacy of Pidotimod, ensuring that the drug is safe for patient use.
Mecanismo De Acción
Target of Action
Pidotimod, a synthetic dipeptide with immunomodulatory properties, is primarily targeted at the immune system . It is used in patients with documented cell-mediated immunosuppression to stimulate their immunity during lung and urinary tract infections . The primary targets of Pidotimod are the immune cells, including T-lymphocytes, natural killer cells, macrophages, and neutrophils .
Mode of Action
Pidotimod acts by modulating the immune system to induce an immune response against bacterial or viral pathogens . It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation . Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling are thought to produce the increase in toll-like receptor expression seen with Pidotimod .
Biochemical Pathways
Pidotimod affects several biochemical pathways related to the immune response. It promotes the phagocytic activity of macrophages and neutrophils, thereby improving chemotaxis . It also activates natural killer cells, promotes lymphocyte proliferation caused by mitogens, and stimulates the cellular immune response by inducing the production of interleukin-2 and gamma-interferon .
Result of Action
The result of Pidotimod’s action is an enhanced immune response. It increases the level of immunoglobulins (IgA, IgM, IgG) and T-lymphocyte subsets (CD3+, CD4+), affecting both innate and adaptive immune responses . This leads to improved clinical conditions in patients suffering from recurrent respiratory tract infections .
Análisis Bioquímico
Cellular Effects
Pidotimod, the parent compound, has been shown to promote the phagocytic activity of macrophages and neutrophils, activate natural killer cells, and stimulate lymphocyte proliferation .
Molecular Mechanism
Pidotimod, the parent compound, inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus .
Temporal Effects in Laboratory Settings
Pidotimod stress testing and degradation profiling were carried out under ICH-recommended stress degradation protocols .
Dosage Effects in Animal Models
Pidotimod has been shown to have protective effects against bacterial infections in mice .
Metabolic Pathways
Pidotimod has been shown to affect the respiratory metabolic phenotype or “metabotype” of non-cystic fibrosis bronchiectatic patients .
Métodos De Preparación
The preparation of Pidotimod Impurity Y involves synthetic routes similar to those used for Pidotimod. One common method includes the reaction of thiazolidine-4-carboxylic acid with L-pyroglutamic acid in water, which can be performed without the need for protection steps . This reaction typically occurs at room temperature and involves simple purification processes. Industrial production methods may involve multi-step synthesis using organic solvents and specific reaction conditions to ensure the purity and yield of the impurity .
Análisis De Reacciones Químicas
Pidotimod Impurity Y can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Comparación Con Compuestos Similares
Pidotimod Impurity Y can be compared with other impurities and degradation products of immunomodulatory drugs. Similar compounds include:
Pidotimod Impurity A: Another degradation product of Pidotimod, which may have different stability and biological activity profiles.
Thiazolidine derivatives: Compounds with similar chemical structures and immunomodulatory properties.
Synthetic dipeptides: Other synthetic dipeptides used in immunostimulant drugs, which may have similar mechanisms of action but different impurity profiles.
Pidotimod Impurity Y is unique due to its specific formation pathway and its potential impact on the stability and efficacy of Pidotimod.
Propiedades
IUPAC Name |
5-thia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-7-2-1-5-8(13)10-4-15-3-6(10)9(14)11(5)7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWTZCIFAMNMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N3CSCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137585 | |
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161771-76-2 | |
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161771-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-1H,3H,5H-pyrrolo[1,2-a]thiazolo[3,4-d]pyrazine-5,8,10(5aH,10aH)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801137585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)








